3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core linked to a piperidine ring, which is further substituted with a triethoxybenzoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine-2,4-dione Core: The thiazolidine-2,4-dione core can be synthesized via the reaction of thiosemicarbazide with α-haloketones under basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the thiazolidine-2,4-dione reacts with a piperidine derivative.
Introduction of the Triethoxybenzoyl Group: The final step involves the acylation of the piperidine nitrogen with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Probes: The compound serves as a chemical probe to study various biochemical pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Piperidine Derivatives: Compounds like piperidine itself and its various substituted derivatives.
Benzoyl Derivatives: Compounds containing the benzoyl group, such as benzoyl peroxide.
Uniqueness
3-(1-(3,4,5-Triethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its specific combination of a thiazolidine-2,4-dione core, a piperidine ring, and a triethoxybenzoyl group. This unique structure imparts distinct biological activities and chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-[1-(3,4,5-triethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S/c1-4-27-16-11-14(12-17(28-5-2)19(16)29-6-3)20(25)22-9-7-15(8-10-22)23-18(24)13-30-21(23)26/h11-12,15H,4-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGELBDLMUIGXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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